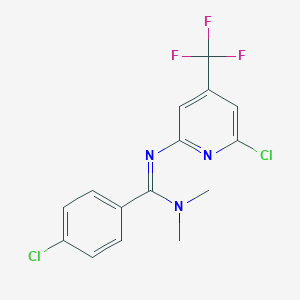

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine

CAS No.: 1311283-98-3

Cat. No.: VC2709941

Molecular Formula: C15H12Cl2F3N3

Molecular Weight: 362.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311283-98-3 |

|---|---|

| Molecular Formula | C15H12Cl2F3N3 |

| Molecular Weight | 362.2 g/mol |

| IUPAC Name | 4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide |

| Standard InChI | InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3 |

| Standard InChI Key | GTAUKKIKEBBHQM-UHFFFAOYSA-N |

| SMILES | CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine belongs to the benzamidine class of compounds, characterized by the presence of multiple functional groups including chloro substituents, a trifluoromethyl group, and a pyridinyl moiety. These structural features contribute to its unique chemical behavior and potential pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C15H12Cl2F3N3 |

| Molecular Weight | 350.18 g/mol |

| CAS Number | 1311283-80-3 |

| IUPAC Name | 4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide |

| InChI | InChI=1S/C14H10Cl2F3N3/c1-20-13(8-2-4-10(15)5-3-8)22-12-7-9(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,21,22) |

| InChI Key | ASZVPSJCVHDEMG-UHFFFAOYSA-N |

Physical and Chemical Characteristics

The compound possesses distinctive physicochemical properties that influence its behavior in various biological and chemical systems. The presence of halogen atoms (chlorine) and the trifluoromethyl group significantly increases its lipophilicity, which can enhance membrane permeability in biological systems. Additionally, these electron-withdrawing groups affect the electronic distribution across the molecule, influencing its reactivity and binding interactions with potential biological targets.

Synthesis Methodology

General Synthetic Approach

The synthesis of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine typically involves a multi-step organic reaction sequence. The complexity of its structure necessitates careful consideration of reaction conditions and purification methods to achieve high yields and purity.

Key Synthetic Steps

The synthesis generally proceeds through several critical stages:

-

Formation of the pyridinyl intermediate: Starting with an appropriately substituted pyridine derivative, the addition of chloro and trifluoromethyl groups is accomplished through controlled halogenation and trifluoromethylation reactions.

-

Benzamidine preparation: A separate synthetic pathway is used to prepare the 4-chlorobenzamidine component with the required substitution pattern.

-

Coupling reaction: The pyridinyl and benzamidine components are joined through a carefully optimized coupling reaction, often utilizing specialized reagents and catalysts to facilitate bond formation.

-

Purification: The final compound is isolated and purified using techniques such as recrystallization, column chromatography, or preparative HPLC to ensure high purity.

Chemical Reactivity

Reaction Profile

The structural features of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine enable it to participate in various chemical transformations, including:

-

Nucleophilic substitution reactions at the chlorinated positions, particularly under basic conditions

-

Electrophilic aromatic substitution reactions, though these may be hindered by the electron-withdrawing groups

-

Coordination chemistry involving the nitrogen atoms in the benzamidine and pyridine moieties

-

Potential hydrogen bonding interactions through the amidine functionality

Stability Considerations

The compound's stability is influenced by several structural factors:

Biological Activity

Mechanism of Action

Research indicates that 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine exhibits significant biological activity, primarily through the inhibition of phosphopantetheinyl transferases (PPTases). These enzymes play a crucial role in bacterial metabolism by catalyzing post-translational modifications necessary for the activation of various proteins involved in fatty acid synthesis and secondary metabolism.

The compound's selective inhibition of bacterial Sfp-PPTase without significantly affecting human orthologs suggests a promising mechanism for targeted antibacterial activity with potentially reduced side effects.

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in healthcare settings. This activity is attributed to the compound's ability to disrupt essential metabolic pathways in bacteria through enzyme inhibition.

An advanced analogue in this chemical series, designated ML267, has been shown to reduce the production of metabolites essential for bacterial growth when tested on Bacillus subtilis at sublethal doses, further supporting the potential of this compound class as antibacterial agents.

Structure-Activity Relationships

Key Structural Features

The biological activity of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is highly dependent on specific structural elements:

Optimization Strategies

Research on structure-activity relationships has revealed several strategies for optimizing compounds in this class:

-

Modifications to the substitution pattern on the aromatic rings can fine-tune potency and selectivity

-

The introduction of electron-withdrawing groups on the aromatic ring has been observed to affect activity, with some positions being more critical than others

-

Maintaining the nitrogen atom's proximity to specific structural motifs is essential for preserving inhibitory effects against target enzymes

Computational Studies

Molecular Docking Analyses

Computational approaches have been employed to predict and understand the binding interactions between 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine and its target enzymes. These studies have provided valuable insights into:

-

The specific binding modes and interactions with the active site of the target enzyme

-

Key structural features that contribute to selectivity for bacterial enzymes over human counterparts

-

Potential modifications that might enhance binding affinity and biological activity

| Computational Parameter | Finding |

|---|---|

| Binding Affinity | Submicromolar range |

| Key Interactions | Hydrogen bonding, π-stacking, hydrophobic interactions |

| Selectivity Determinants | Distinct binding pocket differences between bacterial and human enzymes |

Research Applications

Drug Discovery

The unique properties of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine make it valuable in drug discovery efforts, particularly in:

-

Development of novel antibacterial agents with mechanisms distinct from traditional antibiotics

-

Creation of targeted therapies against specific bacterial enzymes

-

Design of selective inhibitors with reduced potential for side effects

Chemical Biology

Beyond therapeutic applications, the compound serves as a valuable tool in chemical biology research:

-

Probing enzyme function and substrate specificity in different biological systems

-

Investigating cellular pathways dependent on PPTase activity

-

Developing chemical probes for biological systems to study enzyme function in complex environments

Comparison with Related Compounds

Structural Analogues

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine belongs to a broader family of compounds with similar structural features. Comparison with close structural analogues provides valuable insights into structure-activity relationships:

-

4-Chloro-N-(4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine: Lacks the additional chloro group on the pyridine ring, potentially affecting binding specificity

-

N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine: Lacks the chloro group on the benzamidine moiety, which may alter lipophilicity and binding characteristics

Differentiating Features

The presence of both chloro and trifluoromethyl groups in specific positions distinguishes 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine from related compounds and confers unique properties:

-

Enhanced lipophilicity for improved membrane penetration

-

Specific binding interactions with target enzymes

-

Potentially greater metabolic stability due to the presence of fluorine atoms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume